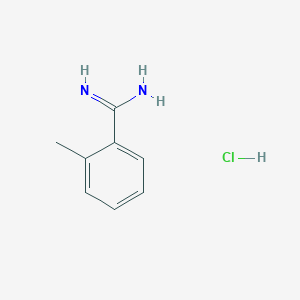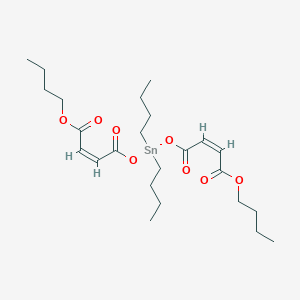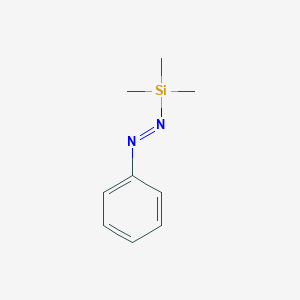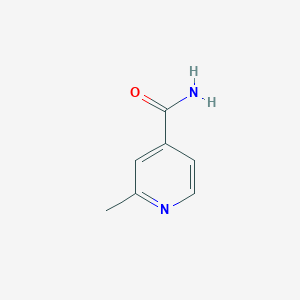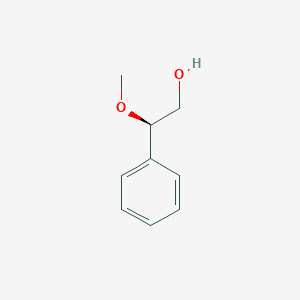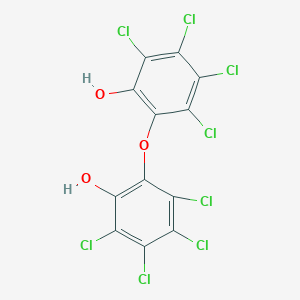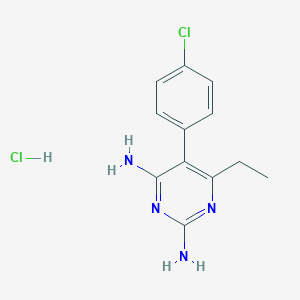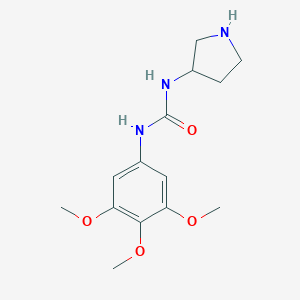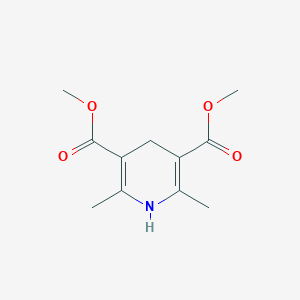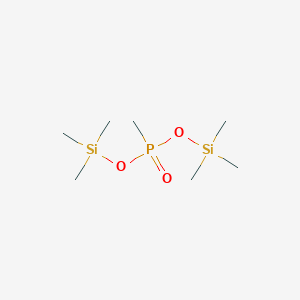![molecular formula C24H18 B099395 Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene CAS No. 16337-16-9](/img/structure/B99395.png)
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TTTD was first synthesized in 1982 by K.C. Nicolaou and his team. It is a polycyclic hydrocarbon with a unique structure consisting of four fused cyclobutene rings, two fused cyclooctatetraene rings, and two fused cyclohexadiene rings. Its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. However, its unique structure and properties have attracted the attention of researchers in various fields.
科学研究应用
TTTD has potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. Its unique structure and properties make it an ideal candidate for the development of new materials and drugs. TTTD has been used as a building block for the synthesis of other complex organic compounds, such as fullerenes and carbon nanotubes. Its potential applications in materials science include the development of new polymers and electronic materials. In medicinal chemistry, TTTD has been studied for its potential anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of TTTD is not well understood. However, it is believed that its unique structure and properties may play a role in its potential biological activity. TTTD has been shown to interact with DNA and other biomolecules, which may be responsible for its potential anti-cancer and anti-inflammatory properties.
生化和生理效应
The biochemical and physiological effects of TTTD are still under investigation. However, preliminary studies have shown that TTTD may have potential anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTTD has also been shown to inhibit the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
TTTD's unique structure and properties make it an ideal candidate for the development of new materials and drugs. However, its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. The synthesis of TTTD is a complex and multi-step process that requires specialized equipment and expertise. The yield of TTTD is relatively low, and the process is time-consuming and expensive. Additionally, TTTD's potential biological activity is still under investigation, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on TTTD. One potential direction is the development of new synthetic methods for TTTD that are more efficient and cost-effective. Another direction is the study of TTTD's potential applications in materials science, such as the development of new polymers and electronic materials. Additionally, more research is needed to fully understand TTTD's potential anti-cancer and anti-inflammatory properties and its mechanism of action.
In conclusion, Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene is a unique and complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a challenging molecule to synthesize and study, but its potential applications in materials science and medicinal chemistry make it an exciting area of research. More research is needed to fully understand TTTD's potential therapeutic applications and mechanism of action.
合成方法
The synthesis of TTTD is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted into TTTD using various chemical reactions. The synthesis of TTTD requires a high degree of expertise and specialized equipment. The yield of TTTD is relatively low, and the process is time-consuming and expensive.
属性
CAS 编号 |
16337-16-9 |
|---|---|
产品名称 |
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H18/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-18H |
InChI 键 |
WZNVKQUTXXVJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
规范 SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



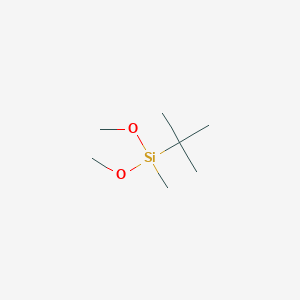
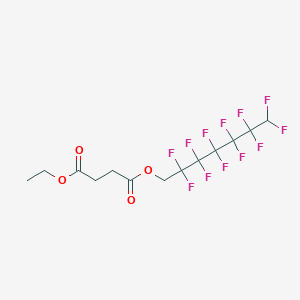
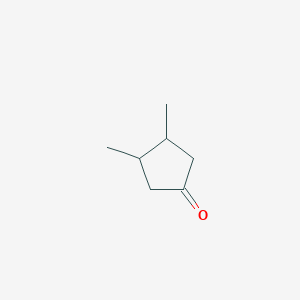
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
